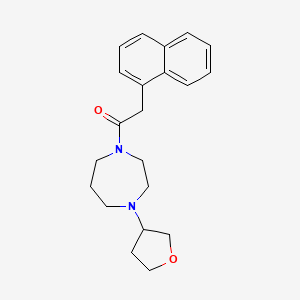

![molecular formula C14H7F4NO B2561725 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile CAS No. 946387-10-6](/img/structure/B2561725.png)

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile is a chemical compound that acts as a reagent in the synthesis of Quinolinecarboxamides for the treatment of autoimmune disorders .

Synthesis Analysis

The synthesis of 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis

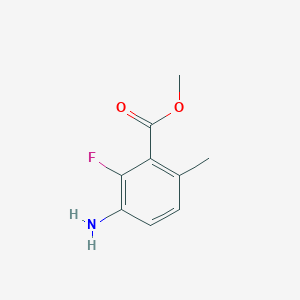

The molecular formula of 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile is C8H3F4N . The structure includes a benzene ring with a cyano group (C#N) and a fluoro group (F) attached to it. The benzene ring also has a trifluoromethyl group (CF3) attached to it .Chemical Reactions Analysis

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile is used as a reagent in the synthesis of Quinolinecarboxamides for the treatment of autoimmune disorders . It also participates in the synthesis of 2-amino-5-trifluoromethylquinazoline .Physical And Chemical Properties Analysis

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile is a solid at 20 degrees Celsius . It has a refractive index of 1.452 and a density of 1.373 g/mL at 25 °C . Its molecular weight is 189.11 .Scientific Research Applications

1. Synthesis and Molecular Structure Studies

The compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, which is structurally similar to 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile, has been synthesized and characterized using various techniques including IR, UV–vis spectroscopy, and X-ray crystal determination. These studies are crucial for understanding the molecular geometry and properties of such compounds (Hasan & Shalaby, 2016).

2. Photophysical and Photochemical Properties

In the realm of photophysical and photochemical research, studies have focused on derivatives of phthalonitrile, including those with fluoro-functionalized groups, which are similar to 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile. These studies involve the synthesis of zinc phthalocyanines from these derivatives and the examination of their solubility, singlet oxygen generation, photodegradation, fluorescence quantum yields, and fluorescence lifetimes (Aktaş et al., 2014).

3. Radiation-Induced Homolytic Aromatic Substitution

Research in radiation chemistry has explored the radiation-induced hydroxylation of similar compounds, such as benzonitrile. These studies provide insights into the reaction mechanisms and the effects of various metal ions on the hydroxylation process, which is relevant to understanding the reactivity and stability of fluorinated benzonitriles under radiation (Eberhardt, 1977).

4. Synthesis of Androgen Receptor Antagonists

In medicinal chemistry, 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, a compound closely related to 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile, has been synthesized and used in the production of MDV3100, an androgen receptor antagonist. This demonstrates the potential application of fluorinated benzonitriles in the synthesis of therapeutically relevant compounds (Zhi-yu, 2012).

5. Development of Soluble Fluoro-Polyimides

In polymer science, research has been conducted on soluble fluoro-polyimides derived from similar fluorinated compounds. These studies focus on the synthesis and characterization of these polymers, emphasizing their thermal stability, low moisture absorption, and hygrothermal stability, which are key properties for various industrial applications (Xie et al., 2001).

Safety and Hazards

properties

IUPAC Name |

2-fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F4NO/c15-12-5-2-6-13(11(12)8-19)20-10-4-1-3-9(7-10)14(16,17)18/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYSVZZCJKZEOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C(=CC=C2)F)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2561643.png)

![4-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2561648.png)

![3-chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2561652.png)

![4-fluoro-N-(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2561653.png)

![(4As,8aS)-6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-4,4a,5,7,8,8a-hexahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2561662.png)